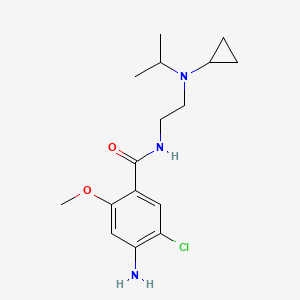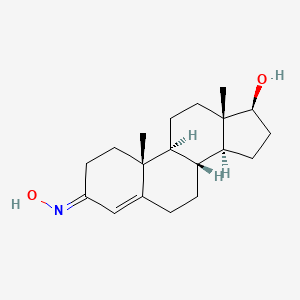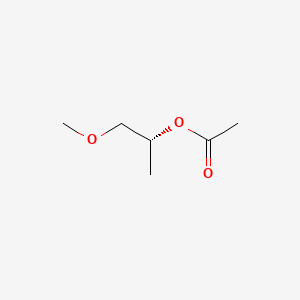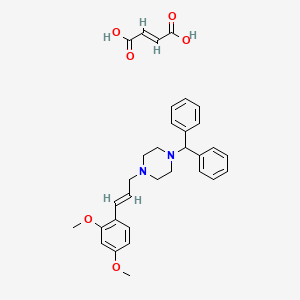
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves the nucleophilic substitution of 1-benzhydryl piperazine with 2,4-dimethoxycinnamyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with bacterial cell membranes, leading to disruption and cell death .
Comparación Con Compuestos Similares
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
- 1-Benzhydryl-4-(2,4-dimethoxyphenyl)piperazine
- 1-Benzhydryl-4-(2,4-dimethoxybenzyl)piperazine
Comparison: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to its specific cinnamyl substitution, which imparts distinct pharmacological properties. Compared to other similar compounds, it has shown higher potency in inhibiting HDACs and greater antimicrobial activity .
Propiedades
Número CAS |
104690-93-9 |
|---|---|
Fórmula molecular |
C32H36N2O6 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
1-benzhydryl-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H32N2O2.C4H4O4/c1-31-26-16-15-23(27(22-26)32-2)14-9-17-29-18-20-30(21-19-29)28(24-10-5-3-6-11-24)25-12-7-4-8-13-25;5-3(6)1-2-4(7)8/h3-16,22,28H,17-21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b14-9+;2-1+ |
Clave InChI |
YQSOIGHEUYMEFI-MWWUGWBXSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



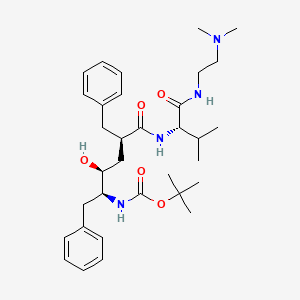


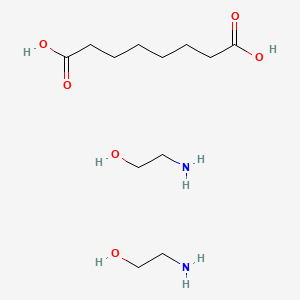
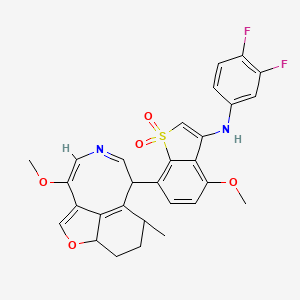
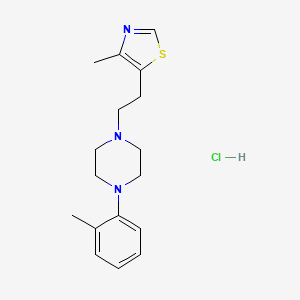
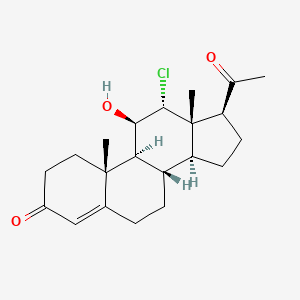

![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)

